3-(Methoxycarbonyl)-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate
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Overview
Description
3-(Methoxycarbonyl)-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate is an organic compound characterized by its complex structure, which includes multiple prop-1-en-1-yl groups and a methoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate typically involves multi-step organic reactions. One possible route could involve the esterification of a hex-4-enoic acid derivative with methanol in the presence of an acid catalyst to introduce the methoxycarbonyl group. Subsequent alkylation reactions with prop-1-en-1-yl halides under basic conditions could introduce the prop-1-en-1-yl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions could convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The prop-1-en-1-yl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce saturated esters.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or reagent in biochemical studies.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 3-(Methoxycarbonyl)-2,2,3-tri(prop-1-en-1-yl)hex-4-enoate exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating and electron-withdrawing groups present in the molecule. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Similar Compounds
3-(Methoxycarbonyl)-2,2,3-tri(prop-1-en-1-yl)hexanoate: Similar structure but lacks the double bond in the hex-4-enoate moiety.
3-(Methoxycarbonyl)-2,2,3-tri(prop-1-en-1-yl)pent-4-enoate: Similar structure with a shorter carbon chain.
3-(Methoxycarbonyl)-2,2,3-tri(prop-1-en-1-yl)hex-4-ynoate: Similar structure but contains a triple bond instead of a double bond.
Properties
CAS No. |
64680-86-0 |
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Molecular Formula |
C17H23O4- |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-methoxycarbonyl-2,2,3-tris(prop-1-enyl)hex-4-enoate |
InChI |
InChI=1S/C17H24O4/c1-6-10-16(11-7-2,14(18)19)17(12-8-3,13-9-4)15(20)21-5/h6-13H,1-5H3,(H,18,19)/p-1 |
InChI Key |
ULSQQMGMCDEPFA-UHFFFAOYSA-M |
Canonical SMILES |
CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)OC |
Origin of Product |
United States |
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